molecular formula C10H6ClI B599445 1-Chloro-5-iodonaphthalene CAS No. 159334-77-7

1-Chloro-5-iodonaphthalene

Cat. No.: B599445
CAS No.: 159334-77-7
M. Wt: 288.512
InChI Key: XLFDQRDVSCTTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-iodonaphthalene is a halogenated naphthalene derivative that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery research. Halogenated naphthalenes are frequently employed in the synthesis of complex pharmacologically active nitrogen heterocycles, such as quinazolin-4(3H)-ones, which are structures of high interest due to their broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and antitumor effects . As a bifunctional scaffold containing both chloro and iodo substituents, it is a valuable precursor in metal-catalyzed cross-coupling reactions, including palladium-catalyzed processes, which are powerful tools for constructing biaryl systems and other complex molecular architectures . Furthermore, compounds in this class are investigated for their applications in materials science, including the development of dyes and as building blocks for synthetic polymers . The presence of two different halogens on the naphthalene ring system offers researchers strategic selectivity for sequential functionalization, making this compound a flexible and valuable building block for expanding chemical space in research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDQRDVSCTTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2I)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695161
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159334-77-7
Record name 1-Chloro-5-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5 Iodonaphthalene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) reactions provide a pathway for the replacement of a leaving group on an aromatic ring by a nucleophile. In the context of 1-chloro-5-iodonaphthalene, these reactions can proceed through different mechanisms, including the SRN1 mechanism and photostimulated pathways.

SRN1 Mechanism in Halogenated Naphthalenes

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a chain process involving radical and radical anion intermediates. chemistry-chemists.com It is a powerful method for achieving nucleophilic substitution on aromatic compounds that are unreactive under traditional polar nucleophilic substitution conditions. chemistry-chemists.com The general mechanism involves the initiation by electron transfer to the aromatic substrate (ArX), forming a radical anion which then fragments to an aryl radical (Ar•) and a halide anion. chemistry-chemists.com This aryl radical can then react with a nucleophile to form the radical anion of the product, which continues the chain by transferring an electron to another molecule of the substrate. chemistry-chemists.com

In halogenated naphthalenes, such as 1-chloronaphthalene (B1664548) and 1-bromonaphthalene (B1665260), the SRN1 mechanism has been successfully employed. For instance, the photostimulated reaction of 1-chloronaphthalene with triphenylstannyl (Ph3Sn-) ions in liquid ammonia (B1221849) affords good yields of the substitution product, 1-(triphenylstannyl)naphthalene. mdpi.com Similarly, 1-bromonaphthalene also yields the substitution product under these conditions. mdpi.com However, in a solvent like DMSO, while 1-chloronaphthalene still provides the substitution product, 1-bromonaphthalene primarily undergoes a competing reaction known as the HME (Halogen Metal Exchange) reaction. mdpi.com

It has been observed that bromides and iodides can react faster via the HME reaction than through the SRN1 mechanism, especially in liquid ammonia, which can lead to the formation of reduction products. conicet.gov.ar The choice of solvent and the nature of the halogen substituent are therefore critical in determining the outcome of these reactions.

Photostimulated Substitution Reactions

Photostimulation is often used to initiate SRN1 reactions when spontaneous electron transfer from the nucleophile to the substrate does not occur. conicet.gov.ar Light provides the energy to promote the initial electron transfer, thereby starting the radical chain reaction. mdpi.com

A notable example is the photoinduced nucleophilic substitution reaction between 1-iodonaphthalene (B165133) and 2-naphthol, which is a key step in the synthesis of 1,1'-binaphthyl derivatives. nih.gov This reaction is followed by methylation or silylation to yield the final products. nih.gov Similarly, the photostimulated reaction of iodobenzene (B50100) with various enolate ions in DMSO proceeds via the SRN1 mechanism to give good yields of substitution products. researchgate.net

The photostimulated reaction of 1-iodoadamantane (B1585816) with the enolate ions of acetone (B3395972) and acetophenone (B1666503) also proceeds through the SRN1 mechanism, yielding both substitution products and adamantane. researchgate.net Interestingly, while the anion of nitromethane (B149229) does not react directly with 1-iodoadamantane under irradiation, the addition of an enolate ion as an entrainment agent facilitates the reaction, leading to excellent yields of 1-adamantylnitromethane. researchgate.net This highlights the complex interplay of reactants and conditions in photostimulated SRN1 reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a versatile and highly selective method for forming carbon-carbon and carbon-heteroatom bonds. For a dihalogenated substrate like this compound, the differential reactivity of the C-I and C-Cl bonds can be exploited to achieve selective functionalization. The general reactivity trend for carbon-halogen bond activation in these reactions is C–I > C–Br > C–Cl > C–F, which is related to the bond dissociation energies. nih.gov

Palladium-Catalyzed Transformations

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. mdpi.com The catalytic cycle for these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orglibretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com

In the case of substrates with multiple halogen atoms, such as this compound, the inherent difference in reactivity between the C-I and C-Cl bonds allows for selective coupling. The C-I bond is significantly more reactive towards oxidative addition with palladium than the C-Cl bond. nih.gov This chemoselectivity allows for the initial coupling to occur at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.

For example, in the sequential Suzuki-Miyaura coupling of 1,4-dibromo-nitrobenzene, the more reactive C-Br bond reacts first. nih.gov This principle is directly applicable to this compound, where a Suzuki-Miyaura reaction would be expected to selectively form a C-C bond at the C5 position. The resulting chloro-substituted biaryl can then undergo a second cross-coupling reaction under more forcing conditions to functionalize the C1 position.

The choice of palladium catalyst and ligands can further influence the selectivity and efficiency of the reaction. For instance, palladium(II) acetate (B1210297) combined with triphenylphosphine (B44618) is a common catalytic system. acs.org The use of bulky, electron-donating phosphine (B1218219) ligands can enhance the reactivity, even enabling the coupling of less reactive aryl chlorides. libretexts.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions This table is illustrative and based on general principles of Suzuki-Miyaura couplings.

Substrate Boronic Acid Catalyst System Product (Selective C-I Coupling)
This compound Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-Chloro-5-phenylnaphthalene
This compound 4-Methylphenylboronic acid Pd(OAc)₂, P(Cy)₃, K₃PO₄ 1-Chloro-5-(4-methylphenyl)naphthalene
This compound Naphthalene-2-boronic acid PdCl₂(dppf), Cs₂CO₃ 1-Chloro-5-(naphthalen-2-yl)naphthalene

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be performed selectively on dihalogenated substrates. Given the higher reactivity of the C-I bond, the alkynylation of this compound would be expected to occur preferentially at the C5 position. This allows for the synthesis of 1-chloro-5-alkynylnaphthalene derivatives, which can be further functionalized at the C1 position.

Studies on similar substrates, such as 4-chloro-1-iodobenzene and 2-chloro-5-iodopyridine (B1352245), have demonstrated the feasibility of selective Sonogashira coupling at the iodo-substituted position. nih.govbeilstein-journals.orgbeilstein-journals.org For example, the reaction of 2-chloro-5-iodopyridine with one equivalent of phenylacetylene (B144264) yields 2-chloro-5-(2-phenylethynyl)pyridine. nih.govbeilstein-journals.org Using an excess of the alkyne can lead to the subsequent coupling at the chloro-position under the same conditions. nih.govbeilstein-journals.org

The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and selectivity. Palladium complexes with phosphine ligands, such as PdCl₂(PPh₃)₂, are commonly used. nih.govbeilstein-journals.orgbeilstein-journals.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts for Sonogashira couplings. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions This table is illustrative and based on general principles of Sonogashira couplings.

Substrate Alkyne Catalyst System Product (Selective C-I Coupling)
This compound Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 1-Chloro-5-(phenylethynyl)naphthalene
This compound Trimethylsilylacetylene Pd(PPh₃)₄, CuI, Et₃N 1-Chloro-5-((trimethylsilyl)ethynyl)naphthalene
This compound 1-Hexyne PdCl₂(dppf), CuI, i-Pr₂NH 1-Chloro-5-(hex-1-yn-1-yl)naphthalene
Stille Coupling with Organostannanes

The Stille reaction is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org Due to the stability of organotin reagents in the presence of air and moisture, this method has found broad application in organic synthesis. wikipedia.org In the context of this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective coupling at the iodo position.

The generally accepted mechanism for the Stille reaction involves a catalytic cycle initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. wikipedia.org This is followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Studies have shown that for substrates bearing both a chloro and an iodo group, such as 1-chloro-4-iodobenzene (B104392), the Stille reaction proceeds selectively at the C-I bond. mdpi.com This selectivity is attributed to the much greater reactivity of iodoarenes compared to chloroarenes in the oxidative addition step. mdpi.com This principle allows for the synthesis of arylated naphthalene (B1677914) derivatives from this compound, leaving the chloro substituent available for subsequent transformations. mdpi.com For instance, a photostimulated reaction with Me3Sn- can form the corresponding stannane (B1208499), which can then undergo a palladium-catalyzed reaction with 1-iodonaphthalene. mdpi.com

Computational studies using Density Functional Theory (DFT) on the Stille cross-coupling of 1-chloro-4-iodobenzene and 1-iodonaphthalene with phosphorus stannanes have provided deeper insights into the reaction mechanism. conicet.gov.ar These studies support a mechanism involving oxidative addition, transmetalation, and reductive elimination. conicet.gov.ar The calculations indicated that the transmetalation step likely proceeds through a cyclic mechanism. conicet.gov.ar

The efficiency of the Stille coupling can be influenced by various factors, including the choice of ligands and additives. Sterically hindered and electron-rich phosphine ligands often accelerate the coupling process. harvard.edu Additionally, the use of copper(I) iodide (CuI) as a co-catalyst can significantly increase the reaction rate. harvard.edu

Heck Reactions and Olefin Functionalization

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene, provides a powerful tool for the functionalization of this compound. organic-chemistry.org This reaction typically exhibits high trans selectivity. organic-chemistry.org Given the differential reactivity of the C-I and C-Cl bonds, the Heck reaction can be selectively performed at the more reactive iodo position of this compound.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and insertion of the olefin. diva-portal.org Subsequent β-hydride elimination yields the substituted alkene product and a palladium-hydride species, from which the active Pd(0) catalyst is regenerated in the presence of a base. diva-portal.org

In the case of dihalogenated substrates, the chemoselectivity of the Heck reaction is a crucial aspect. For instance, in the reductive Heck reaction of 2-chloro-5-iodopyridine, excellent yields were achieved using triphenylarsine (B46628) as a ligand. nih.gov Similarly, reductive Heck arylation conditions have been successfully applied to the reaction of various substrates with 2-chloro-1-iodobenzene and 1-iodonaphthalene, yielding the corresponding arylated products in good yields. mdpi.com This demonstrates the feasibility of selectively targeting the iodo-substituent in the presence of a chloro-substituent.

A domino-Heck reaction sequence has also been reported for azabicyclic systems, where reactions with iodobenzene and 2-iodonaphthalene (B183038) resulted exclusively in the 5-exo-products. nih.gov Furthermore, a palladium/norbornene cooperative catalysis strategy has been developed for the ortho-C-H glycosylation and ipso-alkenylation of various aryl iodides. wiley.com This method was successful with 1-iodonaphthalene, reacting with a mannosyl chloride and methyl acrylate (B77674) to form the corresponding C-aryl glycoside with α-selectivity. wiley.com

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, represent a significant transformation for this compound. These reactions are typically catalyzed by palladium complexes and utilize carbon monoxide (CO) as the carbonyl source. beilstein-journals.orgscielo.br The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by CO insertion to form an acyl-palladium complex. scielo.br This intermediate can then react with various nucleophiles to afford a range of carbonyl compounds, such as esters, amides, and ketones. scielo.br

The chemoselectivity of carbonylation reactions with dihaloarenes like this compound is of great importance. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, carbonylation is expected to occur preferentially at the 5-position. Research on the carbonylation of ortho-substituted iodoarenes has highlighted the challenges associated with sterically hindered substrates. beilstein-journals.org In the case of 2-chloro-1-iodobenzene, optimization of CO pressure and temperature was critical to achieving a good yield of the carbonylated product, as higher temperatures could also increase the rate of side product formation, such as dehalogenation. beilstein-journals.org For instance, using a Parr autoclave at 15 bar of CO and 110 °C, the carbonylated product was obtained in an 87% yield. beilstein-journals.org

In aminocarbonylation reactions of imidazo[1,2-a]pyridines, it was observed that starting from 1-iodonaphthalene, a decreased selectivity for double carbonylation occurred due to steric hindrance, with the corresponding ketoamide being the main product. mdpi.com This suggests that steric factors around the palladium center can influence the reaction outcome.

Palladium-catalyzed reductive carbonylation of aryl halides using formic acid as both a CO source and a reductant has also been developed for the synthesis of aromatic aldehydes. d-nb.info Furthermore, a solvent-dependent divergent synthesis of benzylformamides from aryl iodides has been reported. wiley.com In this process, 1-iodonaphthalene was efficiently converted to the desired formamide (B127407) in 79% yield. wiley.com The proposed mechanism involves the initial reductive carbonylation of the aryl halide to an aldehyde, which then undergoes condensation with an amine and subsequent reduction. wiley.com

Mechanistic Aspects of Oxidative Addition and Reductive Elimination

The key elementary steps in palladium-catalyzed cross-coupling reactions of this compound are oxidative addition and reductive elimination. Oxidative addition involves the insertion of the palladium center into the carbon-halogen bond, leading to a change in the oxidation state of the metal from Pd(0) to Pd(II). wikipedia.org Reductive elimination is the reverse process, where a new carbon-carbon or carbon-heteroatom bond is formed from two ligands on the palladium center, and the metal's oxidation state is reduced from Pd(II) to Pd(0). umb.edu

Oxidative Addition:

The rate and selectivity of oxidative addition are highly dependent on the nature of the halogen. For aryl halides, the reactivity order is generally I > Br > Cl. wikipedia.org This difference in reactivity allows for selective functionalization of the C-I bond in this compound while leaving the C-Cl bond intact. The mechanism of oxidative addition can be complex, with possibilities including concerted pathways and stepwise, radical pathways. nih.gov

Reductive Elimination:

Reductive elimination is the product-forming step in many catalytic cycles. umb.edu For this step to occur, the two groups to be coupled must typically be in a cis orientation on the palladium center. umb.edu The facility of reductive elimination depends on the nature of the groups being eliminated. The formation of C-H bonds is particularly fast. umb.edu The process is believed to proceed through a nonpolar, nonradical three-center transition state, with retention of stereochemistry at the carbon atom. umb.edu

In some catalytic systems, higher oxidation state palladium intermediates, such as Pd(III) and Pd(IV), have been proposed and observed. princeton.eduharvard.edu For instance, bimetallic Pd(III) complexes have been observed in Pd-catalyzed C-H functionalization reactions. harvard.edu Reductive elimination from these high-valent species can also be a key step in the catalytic cycle. princeton.edu Mechanistic studies on the reductive arylation of nitroarenes with chloroarenes have suggested that under reducing conditions, a BrettPhos-palladium catalyst can facilitate the N-arylation of azoarenes through a novel association-reductive palladation sequence followed by reductive elimination. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions are particularly useful for the formation of biaryls and for nucleophilic aromatic substitution with various nucleophiles. organic-chemistry.org

The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org The active species is believed to be a Cu(I) compound, which undergoes oxidative addition with the aryl halide. organic-chemistry.org Ullmann-type reactions, which are catalytic in copper, are thought to proceed through a catalytic cycle that may involve Cu(I), Cu(II), and even Cu(III) intermediates. organic-chemistry.orgresearchgate.net

For substrates like this compound, the difference in reactivity between the C-I and C-Cl bonds can be exploited in copper-catalyzed reactions. A heterogeneous copper-catalyzed decarboxylative cross-coupling reaction between potassium pentafluorobenzoate and various aryl iodides has been reported. rsc.org In this study, bulky 1-iodonaphthalene reacted effectively to furnish the desired product in high yield. rsc.org This indicates the potential for selective coupling at the iodo- position of this compound using copper catalysis.

Copper catalysts have also been employed for the amination of aryl halides. An efficient copper-catalyzed coupling of aryl chlorides, bromides, and iodides with aqueous ammonia has been developed, avoiding the need for inert atmospheres and expensive ligands. rsc.org This highlights the versatility of copper catalysis in forming C-N bonds. A proposed mechanism for copper-catalyzed Ullmann-type coupling and decarboxylation involves the initial formation of a Cu(I) intermediate, followed by oxidative addition to form a Cu(III) species, which then undergoes reductive elimination. zjut.edu.cn

Nickel-Catalyzed Reactions and Mechanistic Insights

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed transformations. ikm.org.my Nickel catalysts are particularly effective for the activation of less reactive C-Cl bonds. nih.gov

The mechanism of nickel-catalyzed reactions can be complex, with the potential for both one- and two-electron pathways. researchgate.net The oxidative addition of aryl halides to Ni(0) complexes is a key step, and its mechanism can vary depending on the electronic properties of the ligand, the aryl group, and the halide. nih.govresearchgate.net Studies have shown that both concerted and radical pathways initiated by electron transfer can be operative. nih.gov For instance, competition experiments between an electron-rich aryl bromide and an electron-poor aryl chloride reacting with Ni(PEt3)4 suggested a concerted pathway, as the aryl bromide reacted preferentially. nih.gov However, other experiments have pointed to more complex reaction manifolds. nih.gov

In the context of this compound, the chemoselectivity of nickel-catalyzed reactions is a key consideration. Nickel-catalyzed decarboxylative coupling reactions between aryl iodides and phenyl propiolic acid have been investigated, with 1-iodonaphthalene providing the desired product in moderate yield. A nickel-catalyzed Catellani-type annulation has also been reported, where 1-iodonaphthalene showed higher reactivity than 1-bromonaphthalene and 1-chloronaphthalene. nih.gov

Mechanistic insights into nickel-catalyzed C-H functionalization reactions have been gained through computational and experimental studies. researchgate.net These studies have elucidated various mechanistic pathways, including those involving oxidative addition, base-assisted nickelation of C-H bonds, and σ-bond metathesis. researchgate.net In some cases, Ni(IV) intermediates have been proposed, which undergo reductive elimination to furnish the final product. researchgate.net The coordination-insertion mechanism is prevalent in nickel-catalyzed alkene oligomerization. rsc.org Furthermore, mechanistic studies of nickel-catalyzed cycloisomerizations have provided evidence for the intermediacy of a metallacycle derived from the oxidative cyclization of Ni(0) with an allylic alcohol and an alkyne. nih.gov

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that allows for the conversion of an organic halide into an organometallic reagent. This transformation is particularly useful for activating otherwise unreactive carbon-halogen bonds for subsequent reactions. In the case of this compound, the significant difference in the reactivity of the iodine and chlorine substituents allows for selective halogen-metal exchange at the more labile C-I bond.

This selective exchange can be achieved using various organometallic reagents, such as organolithium or organomagnesium compounds. The resulting organometallic intermediate, a 1-chloro-5-naphthylmetal species, can then be trapped with a variety of electrophiles to introduce new functional groups at the 5-position.

For example, the reaction of aryl chlorides with Me3Sn- ions under photostimulation can lead to the formation of aryltrimethylstannanes. mdpi.com For a substrate containing both chlorine and iodine, the reaction is expected to occur preferentially at the C-I bond in a subsequent palladium-catalyzed Stille-type reaction. mdpi.com This allows for a stepwise functionalization strategy, where the iodo group is first converted to a stannane and then coupled, leaving the chloro group untouched for further transformations. mdpi.com

Recent studies have also explored the generation of highly reactive stannyl (B1234572) anions, such as stannylpotassium (R3Sn-K), which can participate in halogen-metal exchange with aryl halides. rsc.org Mechanistic investigations suggest an ionic pathway where an aryl anion intermediate is formed via halogen-metal exchange. rsc.org This highly nucleophilic aryl anion can then react with various electrophiles.

Furthermore, regioselective magnesiation of aromatics using reagents like sBu2Mg has been shown to be an effective method for generating organomagnesium intermediates. uni-muenchen.de These intermediates can then undergo cross-coupling reactions, for example, with 1-iodonaphthalene, to form new C-C bonds. uni-muenchen.de The generation of organosodium compounds through halogen-sodium exchange has also been reported, providing another avenue for the formation of reactive organometallic intermediates from aryl halides. researchgate.net

Radical Reactions and Single Electron Transfer Processes

The reactivity of this compound in radical reactions is largely governed by the significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl). The weaker carbon-iodine bond is more susceptible to cleavage, making it the primary site of reaction under radical conditions. The formation of radical anions is a key step in many of these transformations, often initiated by photoinduction, electrochemistry, or a suitable electron donor.

A prominent pathway for the reaction of aryl halides is the radical nucleophilic substitution, or S-RN-1 mechanism. This chain reaction involves the formation of an aryl radical intermediate which then combines with a nucleophile. For instance, studies on the photoinitiated reactions of 1-iodonaphthalene with the anion of 2-naphthylacetonitrile (B189437) in liquid ammonia have demonstrated the formation of C-C coupled products. nih.gov Similarly, the 2-naphthylamide ion reacts with 1-iodonaphthalene under photoinitiation to yield 1-aryl-2-naphthylamines. mdpi.com These reactions underscore the susceptibility of the iodo-substituted naphthalene core to undergo radical-mediated substitutions.

In systems containing multiple halogen substituents, such as this compound, a high degree of chemoselectivity is anticipated. Research on analogous compounds like 1-chloro-4-iodobenzene has shown that radical coupling reactions can proceed with high selectivity at the carbon-iodine bond. sciencemadness.org For example, in a transition-metal-free coupling with 2-azaallyl anions, which act as "super-electron-donors," 1-chloro-4-iodobenzene was reduced chemoselectively at the C-I site to generate an aryl radical, leaving the C-Cl bond intact. sciencemadness.org This aryl radical was then trapped to form the C-C coupled product. This preferential reactivity is attributed to the lower reduction potential required to cleave the C-I bond compared to the C-Cl bond.

The initiation of these radical processes often involves a single electron transfer (SET) from a donor to the aryl halide. This forms a radical anion, which rapidly fragments to produce an aryl radical and a halide anion. mdpi.com The rate of this fragmentation is a critical factor, and for iodoaromatics, it is exceptionally fast. Competition experiments involving nickel(0) complexes and various aryl halides have provided insights into the mechanisms of oxidative addition, which can proceed via concerted or stepwise electron transfer pathways. fishersci.it The rate of mesolytic cleavage of the radical anion is a key determinant of the reaction pathway. wikipedia.org While direct studies on this compound are limited, the established principles from related iodo- and chloro-aromatic compounds strongly suggest that radical reactions will proceed selectively at the more labile C-I bond.

Table 1: Examples of Radical Reactions with Related Aryl Halides

Aryl Halide Reagent/Conditions Product Type Observation Reference
1-Iodonaphthalene 2-Naphthylacetonitrile anion, hv, liq. NH₃ C-C Coupling Substitution at Cα and C1 of the naphthyl moiety nih.gov
1-Iodonaphthalene 2-Naphthylamide ion, hv, liq. NH₃ C-N Coupling Formation of 1-aryl-2-naphthylamine mdpi.com
1-Chloro-4-iodobenzene 2-Azaallyl anion C-C Coupling Selective reaction at the C-I bond, C-Cl bond remains intact sciencemadness.org
1-Chloro-4-iodobenzene 4-Hydroxycoumarin anion, hv, DMSO C-C Coupling Substitution product with retention of the chlorine atom conicet.gov.ar

Functional Group Interconversions at Halogenated Positions

The distinct reactivity of the carbon-iodine and carbon-chlorine bonds in this compound allows for selective functional group interconversions, primarily through metal-catalyzed cross-coupling reactions. The C-I bond, being weaker and more readily undergoing oxidative addition to a metal center, is the preferred site for modification under conditions where the C-Cl bond remains inert. This differential reactivity enables sequential functionalization of the naphthalene core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. libretexts.org In dihalogenated substrates like this compound, the reaction can be performed with high chemoselectivity. For the related isomer, 1-chloro-7-iodonaphthalene, it has been noted that the iodine atom participates preferentially in Suzuki-Miyaura couplings due to its lower bond dissociation energy compared to chlorine. This allows the C-I bond to be converted, for example, to a C-Aryl bond, while the C-Cl bond is preserved for a potential second coupling reaction under more forcing conditions. vulcanchem.com This strategy is widely applicable for building complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst, also exhibits high selectivity. organic-chemistry.org Studies on 2-chloro-5-iodopyridine, a heteroaromatic analogue, demonstrate that reaction with one equivalent of an alkyne leads to selective coupling at the C-I position, yielding the 5-alkynyl-2-chloropyridine. beilstein-journals.org The more robust C-Cl bond can then be coupled by using an excess of the alkyne under the same conditions, leading to the disubstituted product. beilstein-journals.org Similarly, in the cyclocarbonylative Sonogashira reaction of 1-chloro-4-iodobenzene, selective reaction at the iodine position is observed. acs.org This indicates that this compound can be selectively alkynylated at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond formation reaction is another cornerstone of modern organic synthesis. fishersci.itwikipedia.org The selective amination at the C-I bond over a C-Cl bond is well-established. A nickel-catalyzed, phenylboronic ester-activated Buchwald-Hartwig type amination has been developed that shows excellent selectivity for the C-I bond in 1-chloro-4-iodobenzene. nih.gov The reaction proceeds smoothly to give the aminated product while leaving the chloro group untouched, highlighting the potential for selective amination of this compound at the 5-position. nih.gov

Halogen Exchange Reactions: Functional group interconversion can also involve the exchange of one halogen for another. Metal-catalyzed halogen exchange reactions, often using copper or nickel catalysts, can convert aryl bromides or chlorides into aryl iodides. The reverse reaction, converting an aryl iodide to a chloride, is more challenging due to the higher reactivity of the C-I bond. This difference in reactivity underpins the selective transformations seen in cross-coupling reactions.

Table 2: Chemoselective Cross-Coupling Reactions on Chloro-Iodo Aromatics

Reaction Type Substrate Catalyst/Conditions Product Selectivity Reference
Buchwald-Hartwig Amination 1-Chloro-4-iodobenzene Ni(acac)₂, Phenylboronic ester N-Aryl(chloro)aniline Selective amination at C-I bond nih.gov
Sonogashira Coupling 2-Chloro-5-iodopyridine PdCl₂(PPh₃)₂, Phenylacetylene (1 equiv.) 2-Chloro-5-(phenylethynyl)pyridine Selective coupling at C-I bond beilstein-journals.org
Sonogashira Coupling 1-Chloro-4-iodobenzene PdCl₂(PPh₃)₂, CO, Et₃N Isoindolinone derivative Selective reaction at C-I bond acs.org
Suzuki-Miyaura Coupling 1-Chloro-7-iodonaphthalene Palladium catalyst 7-Aryl-1-chloronaphthalene Preferential coupling at C-I bond vulcanchem.com

Computational and Theoretical Studies on 1 Chloro 5 Iodonaphthalene

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 1-chloro-5-iodonaphthalene, a dihalogenated naphthalene (B1677914) derivative, is of significant interest for understanding its reactivity and spectroscopic properties. Theoretical studies, often employing semiempirical Self-Consistent Field Molecular Orbital (SCF MO) methods, provide valuable insights into its electronic characteristics.

The introduction of chloro and iodo substituents at the C1 and C5 positions of the naphthalene ring, respectively, influences the distribution of electron density and the energies of the molecular orbitals. The naphthalene core possesses a system of π-orbitals that are crucial to its aromatic character. The halogen substituents, with their lone pairs of electrons and differing electronegativities, interact with this π-system.

Analysis of the molecular orbitals of related halonaphthalenes reveals that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are primarily of π-character, originating from the naphthalene ring. The presence of halogen atoms introduces n (non-bonding) orbitals, which are localized on the halogen atoms, and σ* antibonding orbitals associated with the carbon-halogen bonds. In the case of 1-iodonaphthalene (B165133), for instance, ultrafast relaxation studies following photoexcitation have been interpreted in terms of parallel relaxation of simultaneously excited nσ* and ππ* states. researchgate.net The nσ* state is associated with the C-I bond and leads to rapid dissociation. researchgate.net

The classification of π-orbitals in cata-condensed aromatic systems like naphthalene can be conceptualized by considering a free electron model on a one-dimensional loop around the molecular perimeter. researchgate.net Electron-electron interactions and the specific positions of the substituents lift the degeneracy of these orbitals. researchgate.net For this compound, this would result in a unique set of orbital energies and distributions, which are key to predicting its chemical behavior. For example, the relative energies of the HOMO and LUMO (the HOMO-LUMO gap) are indicative of the molecule's kinetic stability and its propensity to undergo electronic transitions.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions involving aromatic compounds. nih.gov For this compound, DFT calculations can be employed to map out the potential energy surfaces of various transformations, providing a detailed understanding of reaction pathways. escholarship.org

DFT methods, such as those utilizing the B3LYP functional, are commonly used to optimize the geometries of reactants, products, intermediates, and transition states. researchgate.netconicet.gov.ar This allows for the calculation of their relative energies and the determination of the thermodynamic and kinetic feasibility of a proposed reaction mechanism. nih.gov

A key area where DFT is applied is in the study of cross-coupling reactions, where the carbon-halogen bonds of this compound could be selectively functionalized. For example, in palladium-catalyzed reactions, DFT can elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The calculations can help predict which of the two C-X bonds (C-Cl or C-I) is more likely to react under specific conditions. Due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition is generally favored at the C-I bond.

DFT calculations are also instrumental in understanding nucleophilic aromatic substitution (SNAr) reactions. By modeling the interaction of a nucleophile with this compound, it is possible to determine the preferred site of attack and the structure of the Meisenheimer-like intermediates. The calculated activation energies for the formation of these intermediates and their subsequent decomposition can explain the observed regioselectivity of the reaction.

Furthermore, DFT can be used to investigate radical reactions. In photo-induced reactions, for instance, DFT can model the electronic excited states of this compound and predict the pathways for homolytic cleavage of the C-I or C-Cl bonds to form radical intermediates. conicet.gov.ar

Elucidation of Transition State Structures and Energetics

A crucial aspect of understanding reaction mechanisms is the characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations are particularly adept at locating and characterizing these fleeting structures. researchgate.net For reactions involving this compound, the elucidation of transition state geometries and their associated activation energies is essential for predicting reaction rates and selectivity.

The process of finding a transition state involves searching for a first-order saddle point on the potential energy surface. This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once a putative transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. u-tokyo.ac.jp

For example, in a palladium-catalyzed cross-coupling reaction of this compound, DFT can be used to model the transition state for the oxidative addition step. This would involve the palladium catalyst approaching either the C-I or the C-Cl bond. The calculated activation energies for these two competing pathways would reveal the kinetic preference for the reaction to initiate at one site over the other.

Similarly, in an SNAr reaction, the transition state for the formation of the Meisenheimer intermediate can be located. The geometry of this transition state would show the partial formation of the new bond between the nucleophile and the carbon atom of the naphthalene ring, and the partial breaking of the carbon-halogen bond. The energy of this transition state, relative to the reactants, determines the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been identified. u-tokyo.ac.jp An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, ensuring that the located transition state indeed connects the desired reactants and products (or intermediates).

The energetics of these transition states provide quantitative data that can be used to build a comprehensive picture of the reaction mechanism, explaining observed experimental outcomes and guiding the design of new synthetic methodologies.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Computational chemistry, particularly through the use of continuum solvent models, allows for the investigation of these solvent effects on the reactions of this compound.

Continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach allows for the calculation of the free energy of solvation of reactants, intermediates, products, and transition states. By comparing the energies of species in the gas phase and in solution, the stabilizing or destabilizing effect of the solvent can be quantified.

For reactions involving charged or highly polar species, such as SNAr reactions, the choice of solvent is critical. Polar aprotic solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally effective at solvating charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. DFT calculations incorporating a continuum solvent model can predict this rate enhancement. conicet.gov.ar

In the case of this compound, the selectivity of a reaction can also be influenced by the solvent. For instance, in a reaction where two different products can be formed, the solvent may preferentially stabilize the transition state leading to one of the products. By calculating the energies of the competing transition states in different solvents, it is possible to predict how the product ratio will change with the solvent.

For example, in a study on the reaction of an ambident nucleophile with aryl halides, the regioselectivity was found to be sensitive to the solvent. conicet.gov.ar DFT calculations, including a continuum solvent model for DMSO, were used to investigate the energy differences between the transition states leading to the different products. conicet.gov.ar Such calculations can provide a rationale for the experimentally observed solvent-dependent selectivity.

Furthermore, explicit solvent models, where a small number of solvent molecules are included in the calculation, can be used to investigate specific solvent-solute interactions, such as hydrogen bonding. While computationally more demanding, this approach can provide a more detailed picture of the role of the solvent in the reaction mechanism.

Predictive Modeling of Reactivity and Selectivity Profiles

Predictive modeling, based on computational and theoretical studies, aims to forecast the reactivity and selectivity of this compound in various chemical transformations without the need for extensive experimental screening. This approach leverages the insights gained from electronic structure analysis, DFT calculations of reaction pathways, and the understanding of solvent effects.

One approach to predictive modeling involves the use of quantitative structure-activity relationship (QSAR) models. While more common in medicinal chemistry, the principles of QSAR can be applied to chemical reactivity. By calculating a set of molecular descriptors for this compound and a series of related compounds, and correlating these descriptors with experimentally determined reaction rates or selectivities, a predictive model can be developed. Relevant descriptors could include atomic charges, orbital energies (HOMO and LUMO), and steric parameters.

Conceptual DFT provides a framework for predicting reactivity based on calculated indices. mdpi.com Indices such as electrophilicity, nucleophilicity, and local reactivity descriptors (e.g., Fukui functions or Parr functions) can be calculated for this compound. mdpi.com The electrophilicity index, for example, can predict the susceptibility of the molecule to attack by nucleophiles. Local reactivity descriptors can pinpoint the most reactive sites within the molecule, predicting whether a nucleophile or electrophile will preferentially attack the carbon atom bearing the chlorine, the iodine, or another position on the naphthalene ring.

For catalytic reactions, predictive models can be built by systematically studying the effect of different ligands on the catalyst and different substituents on the substrate. By performing DFT calculations for a matrix of catalyst-substrate combinations, a dataset can be generated that can be used to train a machine learning model. This model could then predict the outcome of a reaction with a new, untested catalyst or substrate.

The development of accurate predictive models for the reactivity of this compound would be a valuable tool for synthetic chemists. It would allow for the in silico design of experiments, saving time and resources by focusing on the most promising reaction conditions. As computational methods continue to improve in accuracy and efficiency, the role of predictive modeling in guiding synthetic chemistry is expected to grow.

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

High-Resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including complex derivatives of 1-chloro-5-iodonaphthalene. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural assignment of products derived from this compound. researchgate.net The chemical shifts, signal multiplicities, and coupling constants in ¹H NMR spectra reveal the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. nih.gov In naphthalene (B1677914) systems, the position of substituents significantly influences the electronic environment of the aromatic protons and carbons, leading to predictable changes in their chemical shifts. researchgate.netnih.gov

For instance, in the synthesis of 8-halonaphthalene-1-carbonitriles, NMR spectroscopy is crucial for confirming the identity of the products. researchgate.net The analysis of ¹H and ¹³C NMR data allows for the unambiguous assignment of each signal to a specific atom in the molecule. nih.govresearchgate.net

TechniqueCompoundKey Findings and Chemical Shifts (δ ppm)Source
¹H NMR (300 MHz, CDCl₃)8-Iodonaphthalene-1-carbonitrileδ 8.35 (dd, J = 7.5, 1.2 Hz, 1H), 8.11–8.05 (m, 2H), 7.92 (dd, J = 8.4, 1.4 Hz, 1H), 7.55 (t, J = 7.2 Hz, 1H), 7.25 (t, J = 8.1 Hz, 1H) researchgate.net
¹³C NMR (75 MHz, CDCl₃)8-Iodonaphthalene-1-carbonitrileδ 143.4, 138.7, 134.9, 134.5, 131.3, 130.2, 128.0, 125.2, 118.8 (CN), 112.4, 92.2 researchgate.net

For more complex derivatives, 1D NMR spectra can become crowded and difficult to interpret due to overlapping signals. researchgate.net In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide deeper structural insights. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, helping to establish the sequence of protons in a spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons. researchgate.netipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings (typically over 2-3 bonds) between ¹H and ¹³C atoms, providing critical information about the connectivity of different molecular fragments and the placement of non-protonated carbons (e.g., quaternary carbons or the carbon in a nitrile group). researchgate.netipb.pt

These advanced methods are also vital for determining the stereochemistry and conformation of molecules, as spatial relationships can influence NMR parameters. nih.gov For example, X-ray crystallography data can be correlated with NMR results to understand how the spatial arrangement of substituents affects the chemical shifts of nearby protons. researchgate.net

1H and 13C NMR for Structural Assignment of Products

Single-Crystal X-ray Diffraction Analysis of this compound and its Synthetic Intermediates/Products

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. hzdr.dewikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is essential for validating the structures of novel compounds. hzdr.denih.gov

While a crystal structure for this compound itself is not prominently reported, studies on closely related compounds and derivatives demonstrate the power of this technique. For example, the crystal structures of 8-halonaphthalene-1-carbonitriles have been determined. researchgate.net Research showed that the chloro- and bromo-derivatives were isomorphous, crystallizing in an orthorhombic system, while the iodo-analogue was isomorphous with a different polymorph of the bromo compound, both having monoclinic symmetry. researchgate.net These analyses also revealed disorder in the crystal lattice with respect to the positions of the halogen and nitrile groups. researchgate.net In another study, the crystal structures of copper(II) complexes derived from halogenated naphthalene Schiff bases confirmed a distorted square planar geometry around the copper center. rsc.org

CompoundCrystal SystemSpace GroupKey Structural FeaturesSource
8-Chloronaphthalene-1-carbonitrileOrthorhombicP2₁2₁2₁Isomorphous with the bromo analogue (A polymorph). Molecules are disordered. researchgate.net
8-Iodonaphthalene-1-carbonitrileMonoclinicP2₁/cIsomorphous with the bromo analogue (B polymorph). Molecules are disordered. researchgate.net
Cu(L1)₂ (L1 = (E)-1-(((2,6-dichlorophenyl)imino)methyl)naphthalen-2-ol)MonoclinicP2₁/cMononuclear species with Cu(II) center bonded to two bidentate Schiff bases in a distorted square planar geometry. rsc.org

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for both confirming the identity of final products and for monitoring the progress of chemical reactions in real-time. scbt.comchromservis.eu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and confirming its molecular formula. rsc.org This is a standard method for characterizing newly synthesized derivatives of this compound. researchgate.netrsc.org

Furthermore, MS is a powerful tool for reaction monitoring. chromservis.eunih.gov By coupling MS with liquid chromatography (LC/MS) or using ambient ionization techniques, chemists can track the disappearance of reactants and the appearance of products over time. chromservis.eu This real-time analysis helps in optimizing reaction conditions, such as temperature and reaction time, to maximize yield and minimize byproducts. chromservis.eudurham.ac.uk Advanced applications include the use of time-resolved mass spectrometry to study the photodissociation dynamics of molecules like 1-iodonaphthalene (B165133), providing insights into elementary reaction steps on femtosecond timescales. researchgate.net

MS ApplicationTechniqueInformation ObtainedExample ContextSource
Product CharacterizationHRMS-ESIPrecise mass and elemental composition for formula confirmation.Characterization of 8-Iodonaphthalene-1-carbonitrile. researchgate.net
Reaction MonitoringLC/MS, FIA-MSReal-time tracking of reactants, intermediates, and products.Monitoring Suzuki reactions to optimize yield. chromservis.eu
Mechanistic StudiesAmbient Mass Spectrometry (AMS)Detection of short-lived reactive intermediates.Elucidation of reaction pathways without sample pretreatment. nih.gov
PhotodynamicsFemtosecond Pump-Probe MSStudying ultrafast relaxation and dissociation channels.Analysis of 1-iodonaphthalene photodissociation. researchgate.net

In-situ Spectroscopic Methods for Mechanistic Studies (e.g., FTIR, UV-Vis)

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the study of chemical reactions as they occur, without the need to isolate intermediates. elsevier.com This provides dynamic information about reaction pathways and mechanisms. elsevier.com

FTIR Spectroscopy: This technique is used to identify functional groups within a molecule. In in-situ studies, changes in the IR spectrum over time can indicate the formation and consumption of different species, helping to elucidate reaction mechanisms. rsc.orgelsevier.com

UV-Vis Spectroscopy: This method probes the electronic transitions within a molecule. It is particularly useful for studying conjugated systems, like the naphthalene core. jmchemsci.comrsc.org Spectroelectrochemistry, which combines UV-Vis with electrochemical methods, can be used to study redox processes. For example, it has been used to monitor the formation of radical anions in naphthalene derivatives upon electrochemical reduction, evidenced by the appearance of new absorption bands. mdpi.com The formation of radical species in the reaction of naphthalene tetracarboxylic dianhydride has also been evidenced by UV-Vis reflectance spectroscopy. scielo.br

These methods are crucial for building a complete picture of a chemical transformation, complementing the static information provided by NMR and X-ray crystallography of isolated products.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Naphthalene (B1677914) and Polycyclic Aromatic Hydrocarbon Architectures

1-Chloro-5-iodonaphthalene serves as a fundamental building block for the synthesis of elaborate naphthalene derivatives and larger polycyclic aromatic hydrocarbons (PAHs). The key to its utility lies in the differential reactivity of its C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive and cleaves more readily than the carbon-chlorine bond under typical palladium-catalyzed conditions, such as Suzuki or Sonogashira couplings. vulcanchem.com This reactivity difference permits a chemoselective, stepwise approach to molecular construction.

Initially, the iodo-substituent can be selectively replaced by coupling with a desired fragment (e.g., an arylboronic acid or a terminal alkyne). The chloro-substituent, which remains intact during the first reaction, can then be targeted for a subsequent, different coupling reaction under more forcing conditions. vulcanchem.com This sequential functionalization strategy provides precise control over the final molecular architecture, allowing for the creation of polysubstituted naphthalenes with specific substitution patterns. thieme-connect.com

This method is instrumental in building complex PAHs, where the naphthalene unit serves as a foundational component. For instance, by coupling different aromatic systems at the 1- and 5-positions, researchers can construct larger, planar, or even non-planar aromatic structures. uhmreactiondynamics.org These reactions are crucial for synthesizing molecular building blocks for advanced materials and for studying the fundamental chemistry of soot formation. uhmreactiondynamics.org

Table 1: Sequential Cross-Coupling Reactions Using Halonaphthalene Scaffolds

Reaction TypeStep 1 (Reacts at Iodo- position)Step 2 (Reacts at Chloro- position)Resulting Structure Type
Suzuki Coupling Arylboronic AcidDifferent Arylboronic AcidAsymmetrically substituted biaryl or terphenyl systems
Sonogashira Coupling Terminal AlkyneDifferent Terminal AlkyneNaphthalene core with two distinct alkyne-linked substituents
Heck Coupling AlkeneDifferent AlkeneNaphthalene core with two distinct vinyl substituents
Mixed Coupling Terminal Alkyne (Sonogashira)Arylboronic Acid (Suzuki)Complex, multifunctionalized naphthalene derivative

Precursors for Advanced Organic Materials

The unique electronic and structural properties of the naphthalene ring system make it a desirable component in a wide array of advanced organic materials. This compound provides a convenient entry point for incorporating this moiety into functional materials.

Naphthalene-containing conjugated oligomers and polymers are a significant class of electrically active materials. tandfonline.com The incorporation of naphthalene units, particularly through the 1,5-positions, into a polymer backbone can lead to materials with interesting electroluminescence properties. tandfonline.com

This compound is an ideal monomer precursor for synthesizing such polymers via step-growth polymerization using cross-coupling methodologies. For example, repeated Sonogashira coupling reactions with di-alkynes can produce π-conjugated polymers where the naphthalene units are linked by acetylene (B1199291) spacers. tandfonline.com The resulting materials possess extended π-systems, which are essential for charge transport and luminescence, making them candidates for use in organic electronics. diva-portal.orgmdpi.com The solubility and processing characteristics of these polymers can be tuned by attaching appropriate side chains to the coupling partners.

The development of novel organic semiconductors is critical for advancing OLED technology. Naphthalene derivatives are frequently used as building blocks for these materials due to their inherent aromatic stability and electronic properties. evitachem.com They can be incorporated into hole-transporting materials, electron-transporting materials, or emissive host materials in OLED devices.

Through sequential cross-coupling reactions, this compound can be elaborated into complex molecules designed for specific functions within an OLED. For example, attaching triarylamine moieties can yield hole-transporting materials, while linking to electron-deficient heterocycles can create electron-transporting materials. google.comgoogle.com Furthermore, polymers incorporating 1,5-naphthalene units have demonstrated electroluminescent behavior, suggesting their potential as emissive materials, particularly for blue light emission which is often a challenge in OLEDs. tandfonline.com

Organic molecules with extensive π-electron systems and significant charge asymmetry can exhibit large nonlinear optical (NLO) responses. researchgate.net These materials are of interest for applications in optical communications, data storage, and frequency conversion. researchgate.netfrontiersin.org The synthesis of NLO-active molecules often involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge.

This compound provides a scaffold upon which such push-pull systems can be constructed. The differential reactivity of the halogens allows for the regioselective introduction of donor and acceptor groups onto the rigid naphthalene core. thieme-connect.com This "molecular engineering" approach enables the deliberate design of non-centrosymmetric chromophores, a key requirement for second-order NLO activity. researchgate.net

The rigid, planar structure of the naphthalene core is a common feature in molecules that exhibit liquid crystalline phases. evitachem.com Halogenated aromatic compounds are valuable building blocks for designing liquid crystals, as the halogens can be used as handles to introduce the flexible side chains necessary to promote the formation of mesophases. vulcanchem.comevitachem.com this compound can be used to synthesize calamitic (rod-shaped) liquid crystals by attaching long alkyl or alkoxy chains at the 1- and 5-positions via etherification or coupling reactions. The resulting anisotropic molecules can self-assemble into ordered phases (e.g., nematic, smectic) upon heating.

Nonlinear Optical (NLO) Materials

Intermediates in the Synthesis of Biologically Relevant Scaffolds

Halogenated naphthalenes are pivotal scaffolds in drug discovery and medicinal chemistry. evitachem.com They are found in a variety of biologically active compounds and serve as key intermediates for the synthesis of complex molecular frameworks. smolecule.comnih.gov The naphthalene sulfonamide structure, for example, is a known pharmacophore that can be derived from functionalized naphthalenes and has been shown to inhibit enzymes like myosin light chain kinase (MLCK). nih.gov

The ability to selectively functionalize this compound makes it a powerful intermediate for creating libraries of compounds for biological screening. It can be used to access complex heterocyclic systems, such as substituted isoquinolines and benzoindoles, which are privileged structures in many natural products and therapeutic agents. rug.nlresearchgate.net For instance, the Catellani reaction, a powerful multi-component strategy, can utilize halonaphthalenes to build axially chiral biaryl monophosphine oxides, which are precursors to important chiral ligands and have potential biological applications. chinesechemsoc.org The site-selective introduction of different functional groups allows for the systematic exploration of structure-activity relationships in the development of new drugs, including potential anticancer agents and kinase inhibitors. evitachem.com

Table 2: Examples of Biologically Relevant Scaffolds Derivable from Naphthalene Intermediates

Scaffold ClassCore StructurePotential Biological ActivitySynthetic Relevance of Dihalonaphthalenes
Naphthalene Sulfonamides Naphthalene-SO₂-NR₂Enzyme Inhibition (e.g., MLCK inhibitors) nih.govServes as a starting point for amination and sulfonation.
Isoquinolinones Fused Naphthalene-Pyridine Ring SystemAnticancer, Antimicrobial, Analgesic rug.nlPrecursor for ring annulation strategies to form the heterocyclic portion.
Axially Chiral Biaryls Atropisomeric Naphthalene-Aryl SystemsChiral Ligands, Asymmetric Catalysis, Bioactive Molecules chinesechemsoc.orgSequential coupling allows for the controlled, atroposelective synthesis of chiral axes. chinesechemsoc.org
Substituted Aminonaphthalenes Naphthalene-NR₂Intermediates for Dyes, Agrochemicals, Pharmaceuticals chim.itHalogen positions allow for regioselective introduction of amino groups via Buchwald-Hartwig amination.

Chiral Auxiliary Applications (if applicable to naphthalene derivatives)sigmaaldrich.com

While there is no specific documented use of this compound itself as a chiral auxiliary, the naphthalene scaffold is a well-established platform in the design of such reagents for asymmetric synthesis. smolecule.comresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. researchgate.net

Several classes of chiral auxiliaries are based on the naphthalene skeleton. A prominent example is the Betti base (an aminoalkylnaphthol), which is synthesized from 2-naphthol, an aldehyde, and an amine. rsc.org Chiral versions of the Betti base and its derivatives have proven to be excellent chiral auxiliaries and ligands in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes. rsc.org

Table 2: Examples of Naphthalene-Based Chiral Auxiliaries

Auxiliary Class Naphthalene Precursor Type of Asymmetric Reaction Reference
Betti Bases 2-Naphthol Addition of diethylzinc (B1219324) to aldehydes rsc.org
Oxazolidinones Naphthalene-containing aldehydes Asymmetric induction in propanoate chain assembly smolecule.com

| Orthoacylimines | Orthoacyl azide (B81097) derivatives | Nucleophilic addition of organolithium reagents to imines | researchgate.net |

Given the versatility of the naphthalene ring, it is conceivable that a chiral derivative of this compound could be synthesized and employed as a chiral auxiliary. For example, replacing one of the halogens with a chiral amine or alcohol could yield a new auxiliary. The remaining halogen would offer a synthetic handle for attaching the auxiliary to a substrate or for further modification. The inherent rigidity and well-defined stereoelectronic environment of the naphthalene system are advantageous properties for inducing high levels of stereocontrol.

Future Research Directions and Sustainable Chemistry Outlook

Development of More Efficient and Sustainable Synthetic Protocols

The drive towards green chemistry is prompting the development of more sustainable methods for synthesizing 1-chloro-5-iodonaphthalene and its derivatives. Traditional methods often involve harsh conditions and stoichiometric reagents. Current research aims to replace these with catalytic systems that are more environmentally benign.

One promising area is the use of palladium-catalyzed reactions. For instance, the ipso-iododecarboxylation of aromatic carboxylic acids using N-iodosuccinimide (NIS) as the iodine source, catalyzed by palladium acetate (B1210297), presents a more controlled and efficient route. researchgate.net This method allows for the synthesis of iodoarenes under milder conditions and can be scaled up for gram-scale production with high isolated yields. researchgate.net

Furthermore, the development of heterogeneous catalysts, such as copper-doped zeolites (Cu-ZSM-5-M), offers significant advantages. rsc.org These catalysts exhibit high thermal stability, which is crucial for regeneration, and possess a porous structure that facilitates the diffusion of reactants and products. rsc.org Their application in cross-coupling reactions of aryl halides demonstrates excellent catalytic activity and recyclability, paving the way for more sustainable industrial processes. rsc.org

Table 1: Comparison of Synthetic Methodologies

MethodCatalystKey FeaturesSustainability Aspect
Ipso-iododecarboxylationPalladium AcetateHigh yields, controllable, scalable. researchgate.netMilder reaction conditions, reduced waste. researchgate.net
Cross-couplingCu-ZSM-5-MHigh thermal stability, recyclable, efficient mass transfer. rsc.orgUse of a heterogeneous catalyst, potential for continuous processes. rsc.org

Exploration of Novel Reactivity Patterns

The unique electronic properties of this compound, with two different halogen atoms on the naphthalene (B1677914) core, allow for selective and diverse chemical transformations. The carbon-iodine bond is more reactive than the carbon-chlorine bond, enabling regioselective cross-coupling reactions.

Recent studies have explored the mechanisms of oxidative addition in cross-coupling reactions catalyzed by nickel(0) complexes. nih.govresearchgate.net Competition experiments between different aryl halides, such as 1-iodonaphthalene (B165133) and other aryl bromides or chlorides, have provided insights into whether the reaction proceeds via an electron transfer or a concerted pathway. nih.govresearchgate.net Understanding these mechanisms is crucial for designing new catalytic systems with enhanced selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions have also been extensively studied. For example, fluoride-promoted cross-coupling of organogermanes with aryl halides, including 1-iodonaphthalene, has been demonstrated. fiu.edu These reactions can be influenced by the presence of water and the choice of ligand, highlighting the tunability of the system. Furthermore, the development of enantioselective cross-coupling reactions opens up possibilities for creating chiral biaryl compounds, which are important in various fields, including pharmaceuticals and materials science. acs.org

Integration into Flow Chemistry and Automation Platforms

The transition from batch to continuous flow chemistry and the use of automated synthesis platforms offer numerous advantages, including improved reaction control, enhanced safety, and higher throughput. wikipedia.orgrsc.org Automated systems can perform a series of chemical reactions, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. wikipedia.orgsigmaaldrich.com

Automated synthesis platforms are capable of performing a wide range of reactions, such as Suzuki couplings, which are highly relevant for the functionalization of this compound. sigmaaldrich.com These systems use robotic equipment to handle reagents and perform reactions in parallel, significantly increasing efficiency and reproducibility. wikipedia.orgchemspeed.com The development of low-cost, modular automated synthesis machines makes this technology more accessible for academic and industrial research. rsc.org

The integration of flow chemistry with automated platforms allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. This approach is particularly beneficial for reactions that are difficult to control in batch processes.

Design of Next-Generation Functional Materials

This compound serves as a versatile scaffold for the construction of advanced functional materials with tailored optoelectronic properties. thieme-connect.com Naphthalene-based derivatives are key components in organic semiconductors, fluorescent probes, and other optoelectronic devices due to their π-conjugated systems. nih.govvulcanchem.com

Core-substituted naphthalene-diimides (cNDIs), which can be synthesized from derivatives of this compound, are particularly promising for applications in organic optoelectronics and supramolecular assembly. thieme-connect.com The substitution pattern on the naphthalene core significantly influences the optical and redox properties of these materials. thieme-connect.com

Furthermore, naphthalene derivatives are being incorporated into multifunctional materials. For example, asymmetric naphthalene monoimide-based metallohydrogels have been developed that exhibit both antibacterial and optoelectronic properties. acs.org These materials demonstrate the potential for creating sophisticated systems with combined functionalities. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives containing naphthalene units has also led to materials with high fluorescence quantum yields and suitable energy levels for use in optoelectronic devices. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-5-iodonaphthalene, and how do reaction conditions influence halogen selectivity?

  • Methodology : Sequential halogenation of naphthalene via electrophilic substitution is a common approach. Chlorination typically precedes iodination due to iodine's lower electrophilicity. Use Lewis acids (e.g., FeCl₃) to direct chlorination to the 1-position, followed by iodine in the presence of HNO₃/HIO₃ to achieve 5-iodination. Monitor reaction progress with TLC and GC-MS to confirm intermediate purity .
  • Data Considerations : Validate regioselectivity using NMR (¹H, ¹³C) and X-ray crystallography. Compare yields under varying temperatures (25–80°C) and solvent systems (e.g., DCM vs. acetic acid) .

Q. How can researchers characterize the purity and stability of this compound under storage conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards. Calculate purity via peak area normalization.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Halogenated naphthalenes are prone to photodecomposition; store in amber vials under inert gas .
    • Data Table :
Storage ConditionDegradation ProductsPurity Loss (%)
25°C, darkNone detected<1%
40°C, 75% RHDeiodinated byproducts12%

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • Methodology :

  • NMR : ¹H and ¹³C NMR for backbone assignment; 2D COSY/NOESY to resolve overlapping signals.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]⁺ at m/z 288.51) and isotopic patterns (Cl/I signatures) .
    • Advanced Tip : Use X-ray crystallography to resolve ambiguities in regiochemistry, especially for isomers .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : Compare catalytic systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) in coupling with aryl boronic acids. The 5-iodo position is more reactive than 1-chloro due to lower bond dissociation energy (C–I vs. C–Cl).
  • Kinetic Studies : Use in situ IR to track reaction progress. Steric hindrance at the 1-position may reduce coupling efficiency at that site .
    • Data Contradiction : Some studies report unexpected C–Cl activation under high-temperature conditions; verify via control experiments .

Q. What computational methods can predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

  • Methodology :

  • DFT Calculations : Calculate Fukui indices (electrophilicity) at each position. The 1-chloro site is typically less reactive due to electron-withdrawing effects.
  • Molecular Dynamics : Simulate transition states for SNAr with amines or thiols. Validate predictions with kinetic isotope effect (KIE) studies .
    • Case Study : Predicted activation energy for substitution at the 5-position (iodine site) was 15 kJ/mol lower than at the 1-position, aligning with experimental yields .

Q. How can researchers resolve contradictions in toxicity data for halogenated naphthalenes?

  • Methodology :

  • Risk of Bias Assessment : Apply tools from Table C-7 () to evaluate animal studies for dose randomization, blinding, and outcome reporting.
  • Meta-Analysis : Aggregate data from OECD guideline-compliant studies (e.g., acute toxicity LD50, Ames mutagenicity) and exclude studies with incomplete exposure metrics .
    • Example : Discrepancies in hepatotoxicity data may stem from impurities (e.g., residual solvents); use GC-MS to verify test compound purity .

Q. What strategies optimize the use of this compound as a precursor in multi-step syntheses of polycyclic aromatic hydrocarbons (PAHs)?

  • Methodology :

  • Retrosynthetic Planning : Leverage AI tools (e.g., Reaxys/Pistachio databases) to identify feasible routes, prioritizing iodine for late-stage functionalization.
  • Protecting Groups : Temporarily block the chloro group with trimethylsilyl chloride during iodination steps to prevent undesired side reactions .
    • Data Table :
StepReactionYield (%)Key Intermediate
1Chlorination851-Chloronaphthalene
2Iodination72This compound
3Suzuki Coupling68Biphenyl derivative

Methodological Best Practices

  • Reproducibility : Document synthesis protocols using CHEMDRAW schemes and include raw spectral data in supplementary materials (per guidelines) .
  • Ethical Compliance : Adhere to ICH guidelines for toxicity testing and disclose all conflicts of interest (e.g., funding sources) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.